(R)-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride
Overview
Description
®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride typically involves the reaction of 4-bromobenzonitrile with ®-1-amino-2-methylpropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride
- (S)-2-(1-Amino-2-methylpropyl)benzonitrile hydrochloride
Uniqueness
®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
(R)-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride is a chiral compound notable for its potential biological activities, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a benzonitrile moiety along with an amino group attached to a branched alkyl chain. Its chiral nature suggests that the enantiomeric forms may exhibit different biological activities, which is crucial for drug development and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzymes : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways.
- Receptors : It has potential binding affinity to specific receptors, influencing physiological responses.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Properties : Studies have shown significant cytotoxicity against human cancer cell lines. For instance, related amino-based compounds demonstrated disruption of endothelial cells and reduced tumor bioluminescence in animal models .
- Enzyme Inhibition : The compound is being explored for its ability to inhibit specific enzymes, potentially leading to therapeutic applications in various diseases .
- Receptor Binding : Interaction studies suggest that it may bind effectively to certain receptors, which could be leveraged in drug design for conditions like cancer or neurological disorders.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
- Cytotoxicity against Cancer Cells :
- Structure-Activity Relationship (SAR) :
- Therapeutic Potential :
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(S)-2-(1-Amino-2-methylpropyl)benzonitrile hydrochloride | Enantiomer of target compound | Different receptor affinities |
3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride | Variation in side chain | Potentially reduced activity |
4-Aminobenzoamidine | Related scaffold | Known enzyme inhibitor |
Properties
IUPAC Name |
4-[(1R)-1-amino-2-methylpropyl]benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-8(2)11(13)10-5-3-9(7-12)4-6-10;/h3-6,8,11H,13H2,1-2H3;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTNIOVURPLNPF-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704251 | |
Record name | 4-[(1R)-1-Amino-2-methylpropyl]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213584-51-0 | |
Record name | 4-[(1R)-1-Amino-2-methylpropyl]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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